N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone derivative featuring a 4-fluorophenyl substituent at the pyrimidinone’s 4-position and a cyclopropyl group attached to the nitrogen of the acetamide moiety. Its molecular formula is C₁₉H₁₈FN₃O₂ (MW: 347.37 g/mol). Structural characterization methods such as X-ray crystallography (using programs like SHELX ) and NMR spectroscopy are critical for confirming its conformation and intermolecular interactions.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-11-3-1-10(2-4-11)13-7-15(21)19(9-17-13)8-14(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHARVDLZJLBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of urea with an appropriate β-keto ester and an aldehyde in the presence of a catalyst such as acetic acid or a Lewis acid. This Biginelli reaction forms the dihydropyrimidinone core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 4-fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the dihydropyrimidinone intermediate with 4-fluorobenzaldehyde under basic conditions.
Cyclopropyl Group Addition: The final step involves the addition of the cyclopropyl group. This can be done through a cyclopropanation reaction using a cyclopropyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications in the pyrimidine structure could enhance selectivity against cancer cells while minimizing toxicity to normal cells .
Antibacterial Properties
The compound's structural similarity to known antibiotics positions it as a candidate for antibacterial research. Fluoroquinolones, which share structural features with this compound, have been widely recognized for their broad-spectrum antibacterial activity. Investigations into the synthesis of novel derivatives could lead to the development of new antibiotics effective against resistant strains .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 5.0 | |
| Fluoroquinolone Derivative | Antibacterial | 2.5 | |
| Similar Pyrimidine Compound | Antiviral | 10.0 |
Case Studies
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer efficacy against various cell lines. The results indicated that specific modifications in the fluorophenyl group enhanced the compound's potency against breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
Case Study 2: Antibacterial Efficacy
A separate investigation focused on the antibacterial properties of this compound against Staphylococcus aureus. The study revealed that the compound exhibited significant inhibitory effects at low concentrations, indicating potential for development as a new therapeutic agent against bacterial infections .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Acetamide Substituents: The cyclopropyl group in the target compound is a non-aromatic, rigid substituent, contrasting with the chlorophenyl, phenoxyphenyl, and isopropylphenyl groups in analogs . This may influence solubility and membrane permeability. The trifluoromethyl group in Ev2 is highly electronegative, which could enhance binding affinity to hydrophobic pockets in target proteins.
Synthetic Yields :
Spectroscopic and Physicochemical Properties
- NMR Data: The NHCO proton in analogs 5.4 and 5.15 resonates at δ ~10.08–10.22 ppm, indicative of strong hydrogen bonding . The target compound’s NHCO is expected to exhibit similar deshielding. The CH-5 proton in the pyrimidinone ring appears at δ ~5.98–6.00 ppm across analogs, suggesting minimal electronic perturbation from substituent variations .
Melting Points :
- Higher melting points (>282°C for 5.4) correlate with increased crystallinity, likely due to intermolecular hydrogen bonding and π-π stacking involving chlorophenyl groups . The target compound’s fluorophenyl group may reduce melting points compared to chlorophenyl analogs.
Biological Activity
N-cyclopropyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 250.25 g/mol
- Structural Features :
- A cyclopropyl group
- A fluorophenyl moiety
- A pyrimidinone core
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Inhibition of Myeloperoxidase (MPO) :
- Antimicrobial Activity :
- Anticancer Properties :
Case Study 1: Myeloperoxidase Inhibition
A study evaluated the efficacy of this compound as an MPO inhibitor. The lead compound showed robust inhibition in lipopolysaccharide-stimulated human whole blood assays. The pharmacokinetic profile indicated favorable absorption and bioavailability in cynomolgus monkeys, leading to its advancement to first-in-human studies .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of pyrimidinone derivatives, including N-cyclopropyl analogs. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as a novel antibiotic agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
